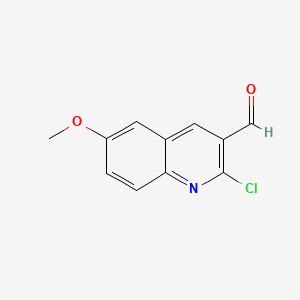

2-Chloro-6-methoxyquinoline-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQOMBXDCIPJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351035 | |

| Record name | 2-chloro-6-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73568-29-3 | |

| Record name | 2-Chloro-6-methoxyquinoline-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73568-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-6-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxyquinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-6-methoxyquinoline-3-carbaldehyde CAS number

An In-depth Technical Guide to 2-Chloro-6-methoxyquinoline-3-carbaldehyde (CAS: 73568-29-3)

Introduction

This compound, identified by the CAS number 73568-29-3, is a pivotal heterocyclic compound.[1] As a substituted quinoline, it belongs to a class of compounds that form the backbone of numerous natural alkaloids and synthetic drugs, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2] This molecule is particularly valued in medicinal chemistry and organic synthesis as a versatile intermediate. Its structure incorporates two key reactive sites: a labile chlorine atom at the C2 position and a reactive aldehyde group at the C3 position. This dual functionality allows for a diverse array of chemical transformations, making it a crucial building block for constructing more complex, fused heterocyclic systems.[3]

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis via the Vilsmeier-Haack reaction, explores its chemical reactivity and applications in derivative synthesis, and outlines essential safety and handling procedures.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research. This compound typically presents as a yellow to pale brown powder and is insoluble in water.[1][4]

1.1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 73568-29-3 | [1][5] |

| Molecular Formula | C₁₁H₈ClNO₂ | [1][6] |

| Molecular Weight | 221.64 g/mol | [1] |

| Appearance | Yellow to pale orange or pale brown powder | [4][5] |

| Melting Point | 145-151 °C | [5] |

| Solubility | Insoluble in water | [1] |

| IUPAC Name | This compound | [1][6] |

1.2: Spectroscopic and Crystallographic Data

Spectroscopic analysis is critical for structure confirmation and purity assessment.

-

¹H NMR (300 MHz, DMSO): Key signals include a singlet for the methoxy protons (δ 3.40, s, 3H, -OCH₃), aromatic protons in the range of δ 6.74-7.64, and a characteristic downfield singlet for the aldehyde proton (δ 11.13, s, 1H, -CHO), confirming the presence of the formyl group.[7]

-

IR (KBr, cm⁻¹): The spectrum shows characteristic absorption bands for the aldehyde carbonyl group (C=O) at approximately 1636-1690 cm⁻¹, aromatic C=C stretching between 1474-1600 cm⁻¹, and aldehyde C-H stretching as two peaks around 2731 and 2677 cm⁻¹.[7]

-

Crystal Structure: X-ray crystallography reveals that the quinoline fused-ring system is essentially planar. The formyl group is only slightly bent out of this plane.[8][9] This planarity is a common feature of aromatic heterocyclic systems.

Section 2: Synthesis via the Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[10] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve formylation and cyclization of an electron-rich aromatic precursor in a single pot.[11]

2.1: Mechanistic Overview

The reaction proceeds through several key steps:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent.[12]

-

Electrophilic Attack: The electron-donating methoxy group of the precursor, N-(4-anisyl)acetamide, activates the aromatic ring, directing the electrophilic Vilsmeier reagent to attack.

-

Cyclization and Chlorination: The initial electrophilic substitution is followed by an intramolecular cyclization. The amide oxygen is subsequently replaced by a chlorine atom from the reaction medium, and the gem-dichloro intermediate is formed.

-

Hydrolysis: The reaction mixture is quenched with water, which hydrolyzes the iminium salt intermediate to yield the final aldehyde product.[11]

2.2: Precursor Selection and Rationale

The choice of N-(4-anisyl)acetamide as the starting material is strategic. The acetamide group provides the necessary atoms for forming the pyridine ring of the quinoline system, while the N-aryl bond ensures the correct fusion. The methoxy group (-OCH₃) on the aniline ring is a moderate electron-donating group, which activates the aromatic ring for the initial electrophilic attack by the Vilsmeier reagent, facilitating the reaction.

2.3: Detailed Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack cyclization of N-arylacetamides.[8][9]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 30 mmol) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 70 mmol) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0 °C. The formation of the Vilsmeier adduct is an exothermic reaction.

-

Substrate Addition: Once the addition of POCl₃ is complete, add the starting material, N-(4-anisyl)acetamide (10 mmol), portion-wise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to approximately 80-90 °C for 15-16 hours.[7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~300 mL) with vigorous stirring.[7] This step hydrolyzes the intermediate and precipitates the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

Purification: Dry the crude product. Recrystallize the solid from a suitable solvent system, such as an ethyl acetate/petroleum ether mixture, to obtain the purified this compound.[8][9]

2.4: Synthesis Workflow Visualization

The following diagram outlines the key stages of the synthesis and purification process.

Section 3: Chemical Reactivity and Derivative Synthesis

The synthetic utility of this compound stems from the differential reactivity of its chloro and aldehyde functionalities. This allows for selective and stepwise modifications to build a library of complex derivatives.[3][13]

3.1: Overview of Reactive Sites

-

C2-Chloro Group: This group is susceptible to nucleophilic substitution reactions. It can be replaced by various nucleophiles, including amines, hydrazines, thiols, and oxygen-containing nucleophiles, or can be removed (dehalogenated).[3]

-

C3-Aldehyde Group: The formyl group is a classic electrophilic site. It readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively.[2][13] It can also be oxidized to a carboxylic acid or reduced to an alcohol.

3.2: Example Application: Synthesis of Pyrazolo[3,4-b]quinolines

A significant application of this compound is in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]quinolines, which are of interest for their potential pharmacological properties.[2][13]

The synthesis is a two-step process:

-

Condensation: The aldehyde group of this compound (16e) reacts with a hydrazine (e.g., phenylhydrazine, 31) to form the corresponding hydrazone (Schiff base 91).[2][13]

-

Intramolecular Cyclization: The resulting hydrazone undergoes an intramolecular nucleophilic aromatic substitution. The nitrogen atom of the hydrazone displaces the chlorine atom at the C2 position, leading to ring closure and the formation of the fused pyrazole ring system (92).[2][13]

Section 4: Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value starting material. Its derivatives have been investigated for a wide spectrum of biological activities. The quinoline core is present in compounds with known anti-tuberculosis, antimalarial, anticancer, anti-HIV, and anti-inflammatory activities.[2] The ability to easily modify both the C2 and C3 positions allows for the systematic development of structure-activity relationships (SAR) in drug discovery programs. Review articles have extensively documented the synthetic transformations and biological applications of 2-chloroquinoline-3-carbaldehydes, highlighting their importance in constructing novel heterocyclic scaffolds.[2][13][14]

Section 5: Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring laboratory safety and maintaining the compound's integrity.

5.1: GHS Hazard Information

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[6]

| Hazard Code | Statement | Class |

| H315 | Causes skin irritation | Skin Irritation, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2 |

| H335 | May cause respiratory irritation | STOT SE, Category 3 |

5.2: Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16] Ensure eyewash stations and safety showers are readily accessible.[15]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[16][17] Avoid breathing dust.[16]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]

5.3: Storage

-

Conditions: Store in a cool, dry place. Keep the container tightly closed in a dry and well-ventilated location.[1][16]

-

Incompatibilities: Store away from strong oxidizing agents. The compound is noted to be air-sensitive, suggesting storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial for long-term stability.[1]

Conclusion

This compound is a cornerstone intermediate in modern heterocyclic chemistry. Its straightforward and high-yield synthesis via the Vilsmeier-Haack reaction, combined with the versatile reactivity of its chloro and formyl groups, establishes it as an indispensable tool for medicinal chemists and synthetic researchers. The ability to leverage this scaffold for the creation of diverse and complex molecular architectures underscores its continuing importance in the quest for novel therapeutic agents and functional materials.

References

-

International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

-

Chemcasts. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde (CAS 73568-29-3) Properties. [Link]

-

Subashini, R. et al. (2009). This compound. National Center for Biotechnology Information (PMC). [Link]

-

Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

-

SpectraBase. This compound. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515. [Link]

-

Chemcasts. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde Properties vs Temperature. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. (PDF) this compound. [Link]

-

International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

-

Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

RSC Advances. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

-

ResearchGate. (PDF) 2-Chloro-6-methylquinoline-3-carbaldehyde. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. [Link]

-

Sci-Hub. This compound. [Link]

Sources

- 1. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% [cymitquimica.com]

- 5. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijsr.net [ijsr.net]

- 8. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 14. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. fishersci.com [fishersci.com]

- 16. chemscene.com [chemscene.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Structural Analysis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

Abstract

This technical guide provides a comprehensive structural analysis of 2-chloro-6-methoxyquinoline-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into the core spectroscopic and crystallographic techniques essential for the unambiguous elucidation of its molecular architecture. We will explore the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, offering field-proven insights for researchers and scientists. The protocols described herein are designed to be self-validating, ensuring technical accuracy and trustworthiness. All key mechanistic claims and protocol standards are supported by authoritative sources, with a complete reference list provided for further verification.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] These compounds have demonstrated efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2][3][4] The subject of this guide, this compound, is a key synthetic intermediate, with its reactive chloro and carbaldehyde functionalities providing versatile handles for the synthesis of more complex, biologically active molecules.[5] A thorough understanding of its three-dimensional structure and electronic properties is paramount for the rational design of novel therapeutics.

The strategic placement of the chloro, methoxy, and carbaldehyde groups on the quinoline core significantly influences the molecule's reactivity and potential biological interactions. The chloro group at the 2-position is a key site for nucleophilic substitution, allowing for the introduction of diverse functionalities. The methoxy group at the 6-position modulates the electronic properties of the aromatic system, potentially impacting binding affinity to biological targets. Finally, the carbaldehyde group at the 3-position is a versatile precursor for the synthesis of imines, alcohols, and other derivatives.

Molecular Structure and Synthesis

The foundational step in any structural analysis is the confirmation of the molecule's covalent framework. This compound is typically synthesized via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Synthesis via Vilsmeier-Haack Reaction

The synthesis involves the reaction of a substituted acetanilide with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide), leading to cyclization and formylation to yield the target quinoline derivative.

Spectroscopic and Crystallographic Analysis

The definitive structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated understanding of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹H NMR Data and Interpretation

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~10.5 | Singlet | 1H | Aldehyde proton (-CHO) |

| 2 | ~8.8 | Singlet | 1H | H-4 |

| 3 | ~8.0 | Doublet | 1H | H-8 |

| 4 | ~7.7 | Doublet of Doublets | 1H | H-7 |

| 5 | ~7.3 | Doublet | 1H | H-5 |

| 6 | ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Causality Behind Assignments:

-

The downfield shift of the aldehyde proton (~10.5 ppm) is characteristic of a proton attached to a carbonyl carbon.

-

The singlet at ~8.8 ppm is assigned to H-4, which is deshielded by the adjacent electron-withdrawing aldehyde group and the quinoline nitrogen. It appears as a singlet due to the absence of adjacent protons for coupling.

-

The protons on the benzene ring (H-5, H-7, and H-8) exhibit characteristic splitting patterns (doublet and doublet of doublets) due to ortho and meta coupling.

-

The singlet at ~3.9 ppm with an integration of 3H is unambiguously assigned to the methoxy group protons.

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (aldehyde) | ~189 |

| C-2 | ~152 |

| C-3 | ~130 |

| C-4 | ~145 |

| C-4a | ~128 |

| C-5 | ~105 |

| C-6 | ~158 |

| C-7 | ~125 |

| C-8 | ~132 |

| C-8a | ~148 |

| -OCH₃ | ~56 |

Rationale for Predicted Shifts:

-

The aldehyde carbonyl carbon is expected to be the most downfield signal.

-

Carbons attached to electronegative atoms (C-2 attached to Cl and N, C-6 attached to O) will be shifted downfield.

-

The chemical shifts of the remaining aromatic carbons are influenced by the combined electronic effects of the substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound (Molecular Weight: 221.64 g/mol ) is expected to show a molecular ion peak at m/z 221 (for ³⁵Cl) and 223 (for ³⁷Cl) in an approximate 3:1 ratio.

Key Predicted Fragmentation Pathways:

-

Loss of a hydrogen radical (-H•): A common fragmentation for aldehydes, leading to a peak at m/z 220/222.

-

Loss of a formyl radical (-CHO•): Cleavage of the C-C bond between the quinoline ring and the aldehyde group, resulting in a significant peak at m/z 192/194.

-

Loss of a chlorine radical (-Cl•): Cleavage of the C-Cl bond, giving a peak at m/z 186.

-

Loss of carbon monoxide (-CO) from the [M-CHO]⁺ fragment: This would result in a peak at m/z 164/166.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality, typically by slow evaporation of a saturated solution.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions and thermal parameters.

Crystallographic Data and Structural Insights

The crystal structure of this compound has been determined and published.[6][7]

Key Crystallographic Parameters

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7072 (9) |

| b (Å) | 14.3474 (13) |

| c (Å) | 9.3487 (10) |

| β (°) | 109.415 (2) |

| V (ų) | 974.98 (18) |

| Z | 4 |

Structural Features:

-

The methoxy and carbaldehyde groups are nearly coplanar with the quinoline ring.

-

The crystal packing is stabilized by intermolecular interactions.

The crystallographic data provides a solid-state snapshot of the molecule, confirming the connectivity and stereochemistry determined by spectroscopic methods.

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography. This guide has outlined the key experimental protocols and the rationale behind the interpretation of the resulting data. The unambiguous determination of the molecular structure is a critical prerequisite for understanding its chemical reactivity and for its application as a building block in the development of novel therapeutic agents. The data and methodologies presented herein provide a robust framework for researchers and scientists working with this important class of heterocyclic compounds.

References

- Marella, A., et al. (2013). Quinoline: A versatile scaffold. Journal of the Saudi Chemical Society, 17(3), 237-248.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Verma, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18635-18663. Available at: [Link]

- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.

- Jain, R., & Vaitilingam, B. (2007). Quinoline-based antimalarial agents. Current Medicinal Chemistry, 14(10), 1109-1126.

-

Oriental Journal of Chemistry. (2015). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 31(3), 1531-1537. Available at: [Link]

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-14. Available at: [Link]

-

Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(14), 7485-7519. Available at: [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

- Journal of the Indian Chemical Society. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of the Indian Chemical Society, 89(9), 1071-1076.

-

Pelozo, M. F., et al. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Available at: [Link]

-

Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Egyptian Journal of Chemistry, 66(3), 75-84. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Subashini, R., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2723. Available at: [Link]

-

ResearchGate. (2009). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

Sources

- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-6-methoxyquinoline-3-carbaldehyde, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation and offer an in-depth interpretation grounded in established scientific principles. We will explore the causality behind experimental choices and elucidate how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data coalesce to provide an unambiguous structural confirmation of the title compound. This guide is designed to serve as a practical resource for researchers, enabling robust characterization and validation in their own synthetic endeavors.

Introduction: The Significance of the Quinoline Scaffold

Quinolines, heterocyclic aromatic compounds composed of a fused benzene and pyridine ring, are privileged structures in medicinal chemistry and materials science.[1][2] Their derivatives exhibit a wide array of biological activities, including antimicrobial, antimalarial, and anti-inflammatory properties.[2] The compound this compound (C₁₁H₈ClNO₂) is a particularly valuable synthetic intermediate. The presence of three distinct reactive sites—the chloro, aldehyde, and methoxy groups—allows for diverse chemical modifications, making it a versatile building block for constructing more complex molecular architectures.[1][3] Accurate and thorough characterization of this starting material is paramount to ensure the integrity and success of subsequent synthetic steps.

Molecular Structure and Physicochemical Properties

The unambiguous identification of a chemical compound begins with its fundamental properties and structure. The molecular structure has been definitively confirmed by single-crystal X-ray diffraction, which shows a planar quinoline ring system.[4][5] This crystallographic data serves as the foundational truth upon which all spectroscopic interpretations are built.

Diagram: Molecular Structure

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈ClNO₂ | [6][7] |

| Molecular Weight | 221.64 g/mol | [6][7] |

| Appearance | White to pale yellow solid | [4][8] |

| Melting Point | 146-151 °C | [7][9] |

| CAS Number | 73568-29-3 |[6][7] |

Spectroscopic Characterization: A Multi-Technique Approach

For robust structural elucidation, relying on a single analytical technique is insufficient. A synergistic approach using NMR, IR, and MS is essential. Each technique probes different aspects of the molecule's constitution:

-

NMR Spectroscopy maps the carbon-hydrogen framework and the chemical environment of each nucleus.

-

IR Spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.

This multi-faceted approach provides a self-validating system where the data from each technique must be consistent with a single, proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Experiments are typically conducted in deuterated solvents like DMSO-d₆ or CDCl₃.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Record the spectrum on a 300 MHz (or higher) NMR spectrometer.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Table 2: ¹H NMR Spectroscopic Data (300 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| 11.13 | Singlet (s) | 1H | CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| 7.62-7.64 | Multiplet (m) | 1H | H-4 | This proton is adjacent to the electron-withdrawing aldehyde and the nitrogen-containing ring, resulting in a downfield shift. |

| 7.34-7.37 | Multiplet (m) | 2H | H-7, H-8 | These aromatic protons on the benzene portion of the quinoline ring appear in the typical aromatic region. |

| 6.74 | Singlet (s) | 1H | H-5 | This proton is significantly shielded relative to other aromatic protons due to the electron-donating effect of the adjacent methoxy group. |

| 3.40 | Singlet (s) | 3H | OCH₃ | The three equivalent protons of the methoxy group appear as a sharp singlet in the aliphatic region. |

Data sourced from Patel, et al. (2014).[9]

¹³C NMR Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp³, attached to electronegative atoms).

Experimental Protocol (¹³C NMR):

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Record the spectrum on the same spectrometer, typically at 75 MHz for a 300 MHz instrument. A proton-decoupled sequence is standard to ensure each unique carbon appears as a singlet.

-

Processing: Fourier transform and phase correct the resulting spectrum.

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~190 | C=O (Aldehyde) | The carbonyl carbon is the most deshielded carbon in the molecule. |

| ~160 | C-O (Methoxy) | The aromatic carbon directly attached to the electron-donating methoxy group is significantly deshielded. |

| ~150 | C-Cl | The carbon atom bonded to the electronegative chlorine atom is shifted downfield. |

| ~115-145 | Aromatic Carbons | The remaining sp² hybridized carbons of the quinoline ring system appear in this characteristic range. |

| ~56 | OCH₃ | The sp³ hybridized carbon of the methoxy group is the most shielded carbon, appearing upfield. |

Data interpretation based on typical chemical shifts and data available from SpectraBase.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol (FT-IR, KBr Pellet):

-

Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.

-

Pellet Formation: Press the mixture in a die under high pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 2731, 2677 | Medium-Weak | C-H Stretch | Aldehyde (Fermi doublet) |

| 1636 | Strong | C=O Stretch | Conjugated Aldehyde Carbonyl |

| 1600-1474 | Medium-Strong | C=C & C=N Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Aryl-Alkyl Ether |

| ~750 | Strong | C-Cl Stretch | Aryl Chloride |

Data sourced from Patel, et al. (2014).[9]

The strong absorption at 1636 cm⁻¹ is characteristic of a conjugated carbonyl group, and the pair of peaks around 2700 cm⁻¹ confirms the presence of an aldehyde C-H bond.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its molecular formula. The fragmentation pattern can also provide valuable structural clues.

Experimental Protocol (Electron Ionization - MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in a high vacuum, causing ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Data Analysis:

-

Molecular Ion (M⁺): The molecular formula C₁₁H₈ClNO₂ gives an exact mass of approximately 221.02 Da.[6] A key feature to look for is the isotopic pattern for chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is roughly 3:1. Therefore, the mass spectrum should show a molecular ion peak (M⁺) at m/z 221 and a smaller peak (M+2) at m/z 223, with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation: Plausible fragmentation pathways can further validate the structure.

Diagram: Plausible MS Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Synthesis and Validation Workflow

The characterized compound is commonly synthesized via the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich aromatic systems.[4][9] This synthetic context is crucial for understanding the potential impurities and for validating the final product.

Diagram: Synthesis and Characterization Workflow

Caption: General workflow from synthesis to full spectroscopic and crystallographic validation.

Conclusion

The structural identity of this compound is unequivocally established through the congruent application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR data precisely map the proton and carbon framework, IR spectroscopy confirms the key aldehyde, ether, and aromatic functional groups, and Mass Spectrometry verifies the molecular weight and elemental composition (specifically the presence of chlorine). This comprehensive spectroscopic profile, anchored by definitive X-ray crystallographic data, provides researchers with a reliable and verifiable standard for this important synthetic building block.

References

-

Patel, A., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).

-

Wiley (n.d.). This compound. SpectraBase.

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.

-

Subashini, R., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2723.

-

Guidechem (n.d.). This compound 73568-29-3.

-

Subashini, R., et al. (2009). This compound. ResearchGate.

- N/A

-

Thermo Fisher Scientific (n.d.). 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99%. Fisher Scientific.

- N/A

-

BenchChem (n.d.). A Comparative Analysis of 2-Methoxyquinoline-4-carbaldehyde and 2-chloroquinoline-3.

- N/A

-

Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7138–7163.

-

V. R, S., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Chemical Data Collections, 39, 100862.

-

Zareef, M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijsr.net [ijsr.net]

- 10. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2-Chloro-6-methoxyquinoline-3-carbaldehyde, a pivotal heterocyclic compound with significant applications in medicinal chemistry and materials science. The document details a robust and reproducible synthetic protocol centered around the Vilsmeier-Haack reaction, offering insights into the mechanistic underpinnings and experimental nuances. Furthermore, a comprehensive characterization strategy is presented, employing a suite of spectroscopic and analytical techniques to ensure the structural integrity and purity of the final product. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical approach to this valuable chemical intermediate.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this moiety exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antimalarial, and anticancer properties.[2][3] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.

Within this class of compounds, 2-chloroquinoline-3-carbaldehydes are particularly valuable as synthetic intermediates.[2][4] The presence of three distinct reactive sites—the electrophilic aldehyde, the nucleophilically displaceable chloro group, and the activated quinoline ring—provides a rich platform for the construction of more complex molecular architectures. Specifically, this compound is a key building block for a variety of fused heterocyclic systems and other derivatives with potential therapeutic applications.[5]

Synthesis via the Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][6] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic substrate using a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃).[7][8]

Reaction Principle and Mechanism

The synthesis of this compound commences with the reaction of N-(4-methoxyphenyl)acetamide with the Vilsmeier reagent. The reaction proceeds through the following key steps:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8][9]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N-(4-methoxyphenyl)acetamide attacks the Vilsmeier reagent.

-

Cyclization and Chlorination: A subsequent intramolecular cyclization, followed by dehydration and chlorination, leads to the formation of the quinoline ring system.

-

Hydrolysis: The final step involves the hydrolysis of the iminium intermediate to yield the desired aldehyde.

The methoxy group at the 6-position of the quinoline ring is a consequence of its presence on the starting acetanilide derivative.

Experimental Protocol

This protocol is adapted from established literature procedures.[10][11]

Reagents and Materials:

-

N-(4-methoxyphenyl)acetamide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Petroleum ether

-

Ethyl acetate

-

Crushed ice

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (30 mmol) to 0 °C in an ice bath. Add phosphorus oxychloride (70 mmol) dropwise to the cooled DMF with continuous stirring.[10]

-

Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(4-methoxyphenyl)acetamide (10 mmol).[10]

-

Reaction Heating: Heat the reaction mixture to 80 °C (353 K) and maintain this temperature for 15 hours.[10]

-

Work-up: After the reaction is complete, carefully pour the mixture onto crushed ice. A white precipitate will form.[10]

-

Isolation and Purification: Collect the solid product by filtration and dry it thoroughly. The crude product can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate.[10][11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Characterization and Structural Elucidation

A combination of spectroscopic and analytical techniques is essential to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic and Analytical Data Summary

| Technique | Observed Characteristics |

| Melting Point | 146 °C[12] |

| ¹H NMR (DMSO-d₆) | δ 11.13 (s, 1H, CHO), 7.62-7.64 (m, H-4, Ar-H), 7.34-7.37 (m, 2H, H-8 and H-7, Ar-H), 6.74 (s, H-5, Ar-H), 3.40 (s, 3H, OCH₃)[12] |

| IR (KBr, cm⁻¹) | 2731, 2677 (aldehyde C-H), 1636 (C=O), 1474-1600 (Aromatic C=C)[12] |

| Molecular Formula | C₁₁H₈ClNO₂[13] |

| Molecular Weight | 221.64 g/mol [13] |

Detailed Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence for the structure. The singlet at δ 11.13 ppm is characteristic of the aldehyde proton. The signals in the aromatic region correspond to the protons on the quinoline ring, and the singlet at δ 3.40 ppm confirms the presence of the methoxy group.[12]

-

IR Spectroscopy: The infrared spectrum displays key functional group vibrations. The peaks at 2731 and 2677 cm⁻¹ are characteristic of the C-H stretch of an aldehyde. The strong absorption at 1636 cm⁻¹ is attributed to the carbonyl (C=O) stretching of the aldehyde. The bands in the 1474-1600 cm⁻¹ region are indicative of the aromatic ring system.[12]

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak for C₁₁H₈ClNO₂ would be at m/z 221 (for ³⁵Cl) and 223 (for ³⁷Cl) in a roughly 3:1 ratio, confirming the elemental composition.

Characterization Workflow Diagram

Caption: Workflow for the characterization of the final product.

Applications in Organic Synthesis and Drug Discovery

This compound is a versatile precursor for the synthesis of a wide range of heterocyclic compounds.[2][4] The aldehyde group can undergo condensation reactions with various nucleophiles, such as amines and hydrazines, to form Schiff bases and hydrazones, which can then be cyclized to afford fused heterocyclic systems like pyrazolo[3,4-b]quinolines.[1][5] The chloro substituent at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

These derivatives have been investigated for their potential as:

Safety and Handling

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. DMF is a combustible liquid and a potential skin irritant.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The Vilsmeier-Haack reaction stands as a reliable and efficient method for its preparation. The detailed characterization protocol ensures the identity and purity of the synthesized compound. The versatile reactivity of this molecule makes it a valuable building block for the development of novel therapeutic agents and functional materials.

References

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. National Institutes of Health. Available at: [Link]

-

2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Hindawi. Available at: [Link]

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Available at: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Available at: [Link]

-

This compound. National Institutes of Health. Available at: [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available at: [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Semantic Scholar. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

2-Chloro-6-methoxyquinoline-3-carboxaldehyde Properties vs Temperature. Chemcasts. Available at: [Link]

-

This compound. ResearchGate. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

-

Supplementary Information File. Canadian Society for Pharmaceutical Sciences. Available at: [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Trend in Scientific Research and Development. Available at: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

2-Methoxyquinoline-3-carbaldehyde. National Institutes of Health. Available at: [Link]

-

2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newsama.com [newsama.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijsr.net [ijsr.net]

- 13. This compound | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Vilsmeier-Haack Reaction: A Technical Guide to the Synthesis of 2-Chloroquinolines

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its many derivatives, 2-chloroquinolines are particularly valuable as versatile intermediates in the synthesis of a wide array of biologically active compounds, including antimicrobial, antimalarial, and anticancer drugs.[1][3] This in-depth technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of 2-chloroquinolines, a powerful and widely utilized method in pharmaceutical and chemical research.[3] We will delve into the mechanistic intricacies of the reaction, provide a detailed and field-proven experimental protocol, address common troubleshooting scenarios, and present key data to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Importance of 2-Chloroquinolines

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of pharmaceuticals.[2] The introduction of a chlorine atom at the 2-position significantly enhances the synthetic utility of the quinoline core. This is primarily due to the lability of the C2-chlorine bond, which makes it an excellent leaving group for nucleophilic aromatic substitution reactions.[4] This reactivity allows for the facile introduction of diverse functional groups, enabling the construction of complex molecular architectures and the exploration of structure-activity relationships crucial for drug discovery.[1]

The Vilsmeier-Haack reaction offers a direct and efficient route to 2-chloro-3-formylquinolines from readily available N-arylacetamides.[5][6] This one-pot reaction, which involves formylation and cyclization, is a testament to the elegance and power of named reactions in organic synthesis. Understanding the nuances of this reaction is paramount for any scientist working on the synthesis of quinoline-based compounds.

The Core Mechanism: A Step-by-Step Elucidation

The Vilsmeier-Haack reaction for 2-chloroquinoline synthesis is a sophisticated cascade of events initiated by the formation of the Vilsmeier reagent. The overall transformation can be dissected into three key stages:

2.1. Formation of the Vilsmeier Reagent (Chloroiminium Ion)

The reaction commences with the activation of a tertiary amide, most commonly N,N-dimethylformamide (DMF), by an acid halide, typically phosphorus oxychloride (POCl₃).[7][8] This reaction generates the electrophilic Vilsmeier reagent, a chloroiminium ion, which is the key formylating species.

-

Causality: The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination of a dichlorophosphate anion yield the highly reactive chloroiminium ion. The stability and electrophilicity of this reagent are crucial for the subsequent steps.

2.2. Electrophilic Aromatic Substitution

The electron-rich aromatic ring of the N-arylacetamide then attacks the electrophilic carbon of the Vilsmeier reagent. This is a classic electrophilic aromatic substitution, leading to the formation of a sigma complex.

-

Causality: The acetyl group on the nitrogen atom of the acetanilide is a moderately activating group, directing the electrophilic attack to the para position. However, steric hindrance can also influence the regioselectivity. The subsequent loss of a proton restores aromaticity.

2.3. Intramolecular Cyclization and Chlorination

The newly introduced formyl group, in its iminium ion form, is positioned to undergo an intramolecular cyclization with the acetyl group. This is followed by a series of steps involving dehydration and chlorination to furnish the final 2-chloroquinoline product.

-

Causality: The enolizable acetyl group provides the necessary nucleophile for the intramolecular attack on the iminium carbon. The POCl₃ present in the reaction mixture serves not only as the activating agent for DMF but also as the chlorinating agent in the final steps, converting the intermediate hydroxyl group into the desired chloro functionality.

Below is a graphical representation of the Vilsmeier-Haack reaction mechanism for the synthesis of 2-chloroquinoline.

Caption: The Vilsmeier-Haack reaction mechanism for 2-chloroquinoline synthesis.

Field-Proven Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. This procedure has been optimized for both yield and purity.[9]

3.1. Materials and Reagents

| Reagent | Grade | Supplier |

| Substituted N-Arylacetamide | ≥98% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |

| Crushed Ice | - | - |

| Sodium Hydroxide (NaOH) | Reagent Grade | - |

| Ethyl Acetate | HPLC Grade | - |

| Hexane | HPLC Grade | - |

3.2. Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add the substituted N-arylacetamide (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (3.0 eq) to the flask and stir the mixture until the solid is completely dissolved.

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (4.0 - 12.0 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C. A viscous, sometimes colored, complex will form.

-

Reaction Progression: After the addition is complete, slowly raise the temperature of the reaction mixture to 80-90 °C and maintain it for 4-16 hours.[9] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it slowly onto a generous amount of crushed ice with vigorous stirring.

-

Neutralization: Carefully neutralize the acidic solution with a cold 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. A solid precipitate should form.

-

Isolation: Filter the precipitated product using a Büchner funnel, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-chloro-3-formylquinoline.

Below is a workflow diagram for the experimental protocol.

Caption: Experimental workflow for the synthesis of 2-chloroquinolines.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Here are some common issues and their solutions based on extensive experience:

| Issue | Potential Cause(s) | Troubleshooting & Optimization |

| Low or No Product Yield | - Incomplete reaction. - Degradation of reagents. - Inefficient work-up. | - Reaction Time & Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. Monitor closely with TLC. - Reagent Quality: Use freshly opened or properly stored anhydrous DMF and POCl₃. DMF can decompose to dimethylamine, which can interfere with the reaction.[10] - Basification: Proper basification during work-up is critical. Ensure the pH reaches 7-8 to precipitate the product.[11] |

| Formation of Dark, Tarry Side Products | - Overheating or prolonged reaction times. - Presence of impurities in starting materials. | - Careful Monitoring: Avoid excessive heating and monitor the reaction progress diligently. - Purification of Starting Materials: If necessary, purify the N-arylacetamide before use. |

| Product is Impure After Recrystallization | - Formation of isomeric products. - Presence of unreacted starting material or intermediates. | - Column Chromatography: If recrystallization is insufficient, column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) is an effective purification method.[11][12] |

| Effect of Substituents | - Electron-withdrawing groups on the N-arylacetamide can disfavor the reaction. | - For electron-poor substrates, consider using a larger excess of the Vilsmeier reagent or alternative, more reactive formylating agents. Electron-donating groups, especially at the meta-position, generally lead to better yields.[11] |

Conclusion: A Versatile Tool for Drug Discovery

The Vilsmeier-Haack reaction remains a cornerstone of heterocyclic synthesis, providing a reliable and efficient pathway to valuable 2-chloroquinoline intermediates. Its operational simplicity, coupled with the high synthetic utility of its products, ensures its continued relevance in the fast-paced world of drug discovery and development.[3][13] By understanding the underlying mechanism, adhering to a well-defined protocol, and being equipped to troubleshoot potential challenges, researchers can effectively harness the power of this reaction to accelerate their synthetic programs and contribute to the discovery of novel therapeutic agents.

References

-

Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 44B(9), 1868–1875. [Link]

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2015). International Journal of Science and Research (IJSR), 4(11), 1883-1886. [Link]

-

Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. (2005). ResearchGate. [Link]

-

Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(35). [Link]

-

Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis. (2025). Pharmaffiliates. [Link]

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies, 9(1), 291-296. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(12), 6394-6419. [Link]

-

Synthesis of Quinoline-Thiazole Compound (Ethyle 2- Chloroquinoline-3-yl) Methylene amino)-4- methylthiazole. (2020). International Journal of Trend in Scientific Research and Development, 4(5), 1478-1481. [Link]

-

Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). (2020). Egyptian Journal of Chemistry, 63(10), 3699-3714. [Link]

-

Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). (2020). Egyptian Journal of Chemistry, 63(10), 3699-3714. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3- (substituted amino)acryl aldehydes and their cyclization to pyrazole and cyanopyridone derivatives. (2013). International Journal of Industrial Chemistry, 4(1), 22. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (2022). Bioorganic Chemistry, 128, 106069. [Link]

-

Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies, 4(2), 01-05. [Link]

-

Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. (2024). RSC Advances, 14(3), 1756–1767. [Link]

-

Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021, July 9). Reddit. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry, 223, 113638. [Link]

-

How can i do Vilsemier-Haack reaction for Quinoline Synthesis? (2020, March 20). ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemijournal.com [chemijournal.com]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinoline Nucleus as a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Potential of the Quinoline-3-Carbaldehyde Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of therapeutic agents.[1][2] This nitrogen-containing heterocyclic scaffold is not merely a synthetic curiosity but a "privileged scaffold," frequently found in natural products, synthetic drugs, and pharmacologically active compounds.[3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][5]

Within the diverse landscape of quinoline derivatives, the quinoline-3-carbaldehyde motif stands out as a uniquely versatile and powerful building block in drug discovery.[6][7] The aldehyde group at the C3-position acts as a highly reactive and adaptable synthetic handle, allowing for the facile introduction of a vast array of functional groups and the construction of complex molecular architectures.[7][8] This guide provides a comprehensive exploration of the synthetic utility and profound biological potential of the quinoline-3-carbaldehyde scaffold, offering field-proven insights for researchers and drug development professionals.

Section 1: The Synthetic Versatility of Quinoline-3-Carbaldehyde

The strategic placement of the carbaldehyde group at the 3-position makes this scaffold an ideal starting point for chemical diversification. The Vilsmeier-Haack reaction, which involves the formylation of acetanilides using a reagent like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a common and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes.[9][10][11] This precursor is then readily transformed into a multitude of derivatives.

The causality behind its extensive use lies in the electrophilic nature of the aldehyde carbon, which is susceptible to attack by various nucleophiles. This reactivity enables a wide range of classical organic reactions, each leading to a distinct class of compounds with unique pharmacological profiles.

-

Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), a straightforward method to introduce diverse aromatic and aliphatic side chains.[8][12]

-

Hydrazone Synthesis: Reaction with hydrazines and substituted hydrazines produces hydrazone derivatives, which have shown significant promise as antimicrobial and cytotoxic agents.[13][14]

-

Knoevenagel Condensation: Reaction with active methylene compounds, catalyzed by a base, allows for carbon-carbon bond formation and the synthesis of derivatives like chalcones and fused pyran systems.[15][16]

-

Reductive Amination: The aldehyde can be converted into an amine via an imine intermediate, providing another route to introduce nitrogen-containing functionalities.[8]

The following diagram illustrates the central role of the quinoline-3-carbaldehyde scaffold as a synthetic hub.

Caption: Synthetic pathways originating from the quinoline-3-carbaldehyde core.

Section 2: The Spectrum of Biological Activity

The true potential of the quinoline-3-carbaldehyde scaffold is realized in the diverse biological activities exhibited by its derivatives. The ability to systematically modify its structure allows for the fine-tuning of its interaction with various biological targets.

Anticancer and Antiproliferative Potential

Derivatives of quinoline-3-carbaldehyde have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a range of human tumor cell lines.[5][17]

-

Mechanism of Action: The antiproliferative effects are often multifaceted. Studies have shown that these compounds can induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit angiogenesis.[14][18] For instance, certain quinoline-3-carboxylate derivatives have been found to up-regulate intrinsic apoptosis pathways.[18][19]

-

Targeted Inhibition: Some derivatives act on specific molecular targets crucial for cancer cell survival. Novel quinoline-3-carboxamide derivatives have been synthesized as potential inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR), a key transmembrane protein kinase.[20]

-

Structure-Activity Relationship (SAR): Research has shown that the nature of the substituent plays a critical role in cytotoxicity. A study on hydrazone derivatives found that compounds bearing a benzotriazole moiety elicited more pronounced cancer cell growth inhibitory effects than those with a 1,2,4-triazole ring.[14] Another study suggested that electron-donating groups on the scaffold could enhance the molecule's toxicity towards cancer cells.[20]

Table 1: In Vitro Cytotoxicity of Selected Quinoline-3-Carbaldehyde Derivatives

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Hydrazone Derivatives | A549 (Lung), MCF-7 (Breast) | Varied; some reduced viability to ~59% at 100 µM | [13] |

| Benzotriazole Hydrazones | DAN-G (Pancreas), SISO (Cervical) | 1.23–7.39 µM | [14] |

| Carboxylate Derivatives | MCF-7 (Breast) | As low as 0.33 µM | [19] |

| Carboxylate Derivatives | K562 (Leukemia) | As low as 0.28 µM |[19] |

Antimicrobial Activity

The quinoline core is famously present in many antibacterial drugs (e.g., fluoroquinolones), and derivatives from the 3-carbaldehyde scaffold continue this legacy.[4][21]

-

Broad-Spectrum Efficacy: These compounds have shown activity against both Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria.[8][13] Antifungal properties have also been reported.[8]

-

Mechanism of Action: A key mechanism for antimicrobial action is the inhibition of essential bacterial enzymes. Molecular docking studies on quinoline-3-carbaldehyde hydrazones have suggested that they can bind to the active site of DNA topoisomerase IV, an enzyme vital for bacterial DNA replication.[13] Other derivatives have been investigated as inhibitors of GlcN-6-P synthase, which is crucial for building the cell walls of bacteria and fungi.[22]

-

SAR Insights: The antimicrobial potency is highly dependent on the specific functional groups attached to the quinoline core. For example, a bromo-substituted derivative of a 2-morpholinoquinoline-3-carbaldehyde was found to exhibit the highest antibacterial and antifungal activity in its series.[8]

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a key factor in many diseases, and there is a continuous search for novel anti-inflammatory agents with improved safety profiles compared to traditional NSAIDs.[23] Quinoline-3-carbaldehyde has served as a starting point for the synthesis of new compounds with potent anti-inflammatory and analgesic effects.[16][24][25]

-